Trithorium tetrakis(phosphate)
Description
Trithorium tetrakis(phosphate) (chemical formula: Ti₃(PO₄)₄; CAS: 15578-51-5) is an inorganic titanium-phosphate compound. It is structurally characterized by titanium(IV) ions coordinated with four phosphate (PO₄³⁻) groups. This compound is primarily utilized in industrial coatings, dye intermediates, and as a precursor for advanced ceramic materials due to its thermal stability and corrosion resistance . Its synthesis typically involves the reaction of titanium salts with phosphoric acid under controlled conditions.
Properties
CAS No. |
15578-50-4 |
|---|---|
Molecular Formula |
O16P4Th3 |
Molecular Weight |
1075.999744 |
Synonyms |
trithorium tetrakis(phosphate) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trithorium tetrakis(phosphate) typically involves the reaction of thorium salts with phosphate sources under controlled conditions. One common method includes the use of thorium nitrate and phosphoric acid, which react to form the desired compound. The reaction is usually carried out in an aqueous medium, and the product is isolated through filtration and drying processes.
Industrial Production Methods: Industrial production of trithorium tetrakis(phosphate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. Advanced techniques like crystallization and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Trithorium tetrakis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: Phosphate groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using different phosphate sources or other ligands.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thorium oxides, while reduction could produce thorium hydrides. Substitution reactions result in various thorium-ligand complexes.
Scientific Research Applications
Trithorium tetrakis(phosphate) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other thorium compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in radiopharmaceuticals due to the radioactive nature of thorium.
Medicine: Explored for targeted alpha therapy in cancer treatment, leveraging the radioactive decay of thorium.
Industry: Utilized in the production of advanced materials and as a component in nuclear reactors.
Mechanism of Action
The mechanism by which trithorium tetrakis(phosphate) exerts its effects involves the interaction of thorium atoms with molecular targets. In biological systems, thorium can bind to specific proteins or DNA, leading to cellular damage through radiation. The phosphate groups play a role in stabilizing the compound and facilitating its interaction with target molecules.
Comparison with Similar Compounds
Comparison with Similar Phosphate-Containing Compounds
Structural and Compositional Differences
The table below compares trithorium tetrakis(phosphate) with structurally related phosphate compounds:
Key Observations :
- Metal Ion Role : Titanium in Ti₃(PO₄)₄ imparts superior thermal and chemical inertness compared to calcium or potassium phosphates, which are more reactive and water-soluble .
- Phosphate Coordination : Trithorium tetrakis(phosphate) shares structural similarities with apatite (e.g., Ca₁₀(PO₄)₄(CO₃)₂(OH)₄), but titanium’s smaller ionic radius results in a denser lattice .
- Functional Groups: Halogenated phosphates (e.g., tetrakis(2-chloroethyl) diphosphate) exhibit flame-retardant properties, unlike non-halogenated Ti₃(PO₄)₄, which lacks such functionality .
Thermal Stability
- Ti₃(PO₄)₄ : Stable up to 800°C, making it suitable for high-temperature coatings .
- Ca₁₀(PO₄)₄(CO₃)₂(OH)₄ : Decomposes at ~600°C due to carbonate content, limiting high-temperature uses .
- K₃H₂P₃O₁₀·H₂O : Loses water at 150°C, reducing efficacy in dry environments .
Chelation and Reactivity
- Ti₃(PO₄)₄: Limited chelation capacity due to strong Ti–O–P bonds; primarily used as a structural material .
- Potassium triphosphate : Acts as a chelator for metals (e.g., Al³⁺, Pb²⁺) in biological systems, with a binding constant (log K) of 8.2 for Al³⁺ .
- Halogenated phosphates : React with free radicals during combustion, suppressing fire propagation .
Research Findings and Gaps
- Biomedical Applications : Decacalcium phosphate-carbonate is well-studied for bone grafts, whereas Ti₃(PO₄)₄ remains underexplored despite structural similarities .
- Flame Retardancy : Halogenated phosphates dominate this sector, but Ti₃(PO₄)₄ could be modified with halogens to combine thermal stability and fire resistance .
Q & A
Q. What are the established synthesis protocols for Trititanium tetrakis(phosphate), and how do reaction conditions influence purity?
Trititanium tetrakis(phosphate) is typically synthesized via controlled phosphate ligand coordination with titanium precursors. Key steps include:
- Precursor Selection : Titanium(IV) salts (e.g., TiCl₄) reacted with phosphate sources (e.g., ammonium phosphate) under inert atmospheres to prevent hydrolysis .
- pH Control : Maintaining acidic conditions (pH 2–4) prevents premature precipitation of titanium hydroxide intermediates .
- Thermal Treatment : Calcination at 400–600°C ensures crystallization, as amorphous phases dominate at lower temperatures . Purity is validated via XRD (crystallinity) and ICP-OES (elemental ratios). Contamination risks include residual chloride ions from precursors, which are mitigated by thorough washing .
Q. Which characterization techniques are critical for confirming the structural integrity of Trititanium tetrakis(phosphate)?
- XRD : Identifies the orthorhombic crystal system (space group Pnma) and lattice parameters (e.g., a = 10.2 Å, b = 8.7 Å, c = 6.9 Å) .
- FTIR : Phosphate vibrational modes (P–O stretching at 950–1100 cm⁻¹, Ti–O–P bridging at 650 cm⁻¹) confirm ligand coordination .
- SEM/EDS : Morphology analysis reveals hexagonal platelet structures, while EDS confirms Ti:P:O stoichiometry (~3:4:16) .
- Thermogravimetric Analysis (TGA) : Stability up to 400°C, with decomposition to TiO₂ and P₂O₅ above 600°C .
Q. What are the primary structural features of Trititanium tetrakis(phosphate) relevant to its chemical stability?
The structure consists of corner-sharing TiO₆ octahedra and PO₄ tetrahedra, forming a 3D network. Hydrogen bonding between phosphate groups (O–H···O distances: 2.6–2.8 Å) enhances thermal stability and reduces hygroscopicity .
Advanced Research Questions
Q. How does Trititanium tetrakis(phosphate) behave under high-temperature or oxidative conditions, and what degradation mechanisms are observed?
- Thermal Degradation : At >600°C, Ti–O–P bonds cleave, releasing P₂O₅ gas and forming TiO₂ (rutile phase). Kinetic studies show activation energy (~150 kJ/mol) via Arrhenius modeling .
- Oxidative Stability : Exposure to H₂O₂ induces partial oxidation of phosphate ligands, detected via XPS (shift in P 2p binding energy from 133.5 eV to 135.2 eV) . Phase transfer catalysts (e.g., methyltrioctylammonium tetrakis(diperoxotungsto)phosphate) accelerate degradation under light, necessitating dark storage .
Q. How can researchers resolve discrepancies in reported properties (e.g., solubility, catalytic activity) across studies?
Discrepancies often arise from:
- Synthetic Variability : Differences in precursor ratios or calcination time alter crystallite size (20–100 nm), affecting surface area and reactivity .
- Impurity Profiles : Residual solvents (e.g., ethanol) or chloride ions modify solubility in polar aprotic solvents like DMSO .
- Method Validation : Cross-referencing BET surface area (15–30 m²/g) and Raman spectra (Ti–O–Ti bands at 300–400 cm⁻¹) ensures consistency .
Q. What computational modeling approaches are suitable for predicting the electronic or catalytic properties of Trititanium tetrakis(phosphate)?
- DFT Calculations : Optimize bandgap (~3.2 eV) and identify active sites for photocatalysis (e.g., TiO₆-PO₄ interfaces) .
- Molecular Dynamics (MD) : Simulate proton diffusion pathways in hydrogen-bonded networks for battery applications .
- COMSOL Multiphysics : Model ion transport in solid-state electrolytes using conductivity data (σ ≈ 10⁻⁵ S/cm at 25°C) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
